molecular formula C12H12N2O4 B1624972 ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate CAS No. 71056-57-0

ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate

Cat. No. B1624972
CAS RN: 71056-57-0
M. Wt: 248.23 g/mol
InChI Key: DTGUXIWYZIAUIT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 202-206°C (literature value) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate is used in the synthesis of various derivatives. For example, 4H-furo[3,2-b]indole-2-carboxylic acid amides were obtained by reacting 4H-furo[3,2-b]indole-2-carboxyl chloride with appropriate amines, where methyl or ethyl 4H-furo[3,2-b]indoles were prepared from compounds including methyl or ethyl 5-(2-nitrophenyl)-2-furoates (Tanaka, Yakushijin, & Yoshina, 1979).

Medicinal Chemistry and Drug Synthesis

  • Antimicrobial and Anticancer Potential : Derivatives of ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate have been synthesized and evaluated for their antimicrobial and anticancer potential. For instance, specific derivatives demonstrated potency against Escherichia coli and certain cancer cell lines (Sandeep Sharma et al., 2012).

  • Imaging Cancer Tyrosine Kinase : A potential positron emission tomography tracer for imaging cancer tyrosine kinase was prepared using a derivative of ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate, demonstrating its application in diagnostic imaging (Ji‐Quan Wang et al., 2005).

Miscellaneous Applications

  • Prejunctional Dopamine Receptor Agonist : A derivative, 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, synthesized from a similar compound, acted as a potent and selective prejunctional dopamine receptor agonist, without stimulating the central nervous system in rats (G. Gallagher et al., 1985).

  • Corrosion Inhibition : Derivatives of 5-Nitro isatin, including ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate, have been studied for their corrosion inhibitory properties in sea water, demonstrating their utility in materials science (A. T. Ahmed, 2018).

  • Anti-Hepatitis B Virus Activities : Certain ethyl 5-hydroxyindole-3-carboxylates, synthesized from ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate, displayed significant anti-hepatitis B virus (HBV) activities in cell studies, showcasing its potential in antiviral research (Chunshen Zhao et al., 2006).

Future Directions

: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids : A brief review of the biological potential of indole derivatives : Indole-2-carboxylic acid 98 1477-50-5 - MilliporeSigma : A brief review of the biological potential of indole derivatives : 1H-Indole-2-carboxylic acid, ethyl ester - NIST Chemistry WebBook

properties

IUPAC Name

ethyl 1-methyl-5-nitroindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-18-12(15)11-7-8-6-9(14(16)17)4-5-10(8)13(11)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGUXIWYZIAUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441483
Record name Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate

CAS RN

71056-57-0
Record name Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a refluxing mixture of commercially available ethyl 5-nitro-1H-indole-2-carboxylate (420 g) and potassium carbonate (272.6 g) in acetonitrile (3360 mL) was added a solution of methyl p-toluenesulfonate (367.3 g) in acetonitrile (630 mL), and the resulting mixture refluxed for 18 hours. The mixture was then cooled to 20° C. over 3 hours and water (4200 mL) added over a 3 hour period. The product was granulated, filtered, washed with a 50/50 mixture of demineralized water and acetonitrile (630 mL), demineralized water (420 mL) and then with ethanol (420 mL), and dried, yielding the product ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate (436.1 g, 96%).
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
272.6 g
Type
reactant
Reaction Step One
Quantity
3360 mL
Type
solvent
Reaction Step One
Quantity
367.3 g
Type
reactant
Reaction Step Two
Quantity
630 mL
Type
solvent
Reaction Step Two
Name
Quantity
4200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FX Tavares, KA Al-Barazanji, MJ Bishop… - Journal of medicinal …, 2006 - ACS Publications
… )-one hydrochloride (34): (a) Ethyl 1-Methyl-5-nitro-1H-indole-2-carboxylate. Ethyl 5-nitro-1H-… Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate (1.175 g, 4.74 mmol) was dissolved in THF (…
Number of citations: 29 pubs.acs.org

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